molecular formula C20H35N3O4S B2427133 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 2034362-00-8

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2427133
CAS No.: 2034362-00-8
M. Wt: 413.58
InChI Key: IZXUEYKYXCHDBK-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a methanesulfonamide core with a piperazine moiety, hydroxypropyl chain, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide, a multi-step reaction process is typically required:

  • Step 1: Formation of tert-butoxy-2-hydroxypropyl chain

    • Reaction of tert-butyl alcohol with epichlorohydrin under basic conditions to form tert-butoxy-2-hydroxypropyl chloride.

  • Step 2: Piperazine modification

    • Reacting tert-butoxy-2-hydroxypropyl chloride with piperazine, introducing the piperazine moiety.

  • Step 3: Ethylation

    • Reaction with bromoethylamine to add the ethyl chain linked to piperazine.

  • Step 4: Phenylmethanesulfonamide addition

    • Finally, combining the synthesized intermediate with phenylmethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For large-scale production, optimization is necessary:

  • Use of continuous flow reactors to maintain reaction conditions.

  • Catalysis optimization for higher yield.

  • Solvent recycling methods to reduce waste.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions including:

  • Oxidation: : The hydroxypropyl chain can be oxidized under acidic or basic conditions.

  • Reduction: : The piperazine ring can be reduced, altering its conformation.

  • Substitution: : The tert-butoxy group can be substituted with other groups, modifying its properties.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide (CrO₃) or PCC (Pyridinium chlorochromate).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenating agents like thionyl chloride (SOCl₂) for substituting the tert-butoxy group.

Major Products

  • Oxidation produces tert-butyl ketone derivatives.

  • Reduction yields dihydroxy derivatives of the piperazine ring.

  • Substitution creates various tert-butyl-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

  • Used as an intermediate in synthesizing more complex organic molecules.

  • A reagent in the study of reaction mechanisms and kinetics.

Biology

  • Investigated for its potential as a biochemical probe.

  • Possible applications in drug discovery for binding studies.

Medicine

  • Research on its potential as a therapeutic agent.

  • Its structure makes it a candidate for developing novel pharmaceuticals.

Industry

  • Utilized in the synthesis of specialty chemicals.

  • Studied for its application in manufacturing advanced materials.

Mechanism of Action

The compound's mechanism involves interaction with molecular targets through its functional groups:

  • The hydroxypropyl chain can form hydrogen bonds with biological molecules.

  • The piperazine ring interacts with neurotransmitter receptors.

  • The sulfonamide group binds to enzymes, inhibiting their activity.

Molecular Targets and Pathways

  • Neuroreceptors: Possible effects on the central nervous system.

Comparison with Similar Compounds

Compared to similar compounds:

  • N-ethyl-N-(2-hydroxyethyl)-1-phenylmethanesulfonamide: : Lacks the piperazine ring, altering its biochemical properties.

  • N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide: : Lacks the tert-butoxy group, affecting its stability.

List of Similar Compounds

  • N-ethyl-N-(2-hydroxyethyl)-1-phenylmethanesulfonamide

  • N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide

  • N-(2-(4-(3-methoxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide

In essence, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-phenylmethanesulfonamide is a compound of significant interest due to its unique structure and versatile applications across multiple scientific disciplines.

Properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4S/c1-20(2,3)27-16-19(24)15-23-13-11-22(12-14-23)10-9-21-28(25,26)17-18-7-5-4-6-8-18/h4-8,19,21,24H,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXUEYKYXCHDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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